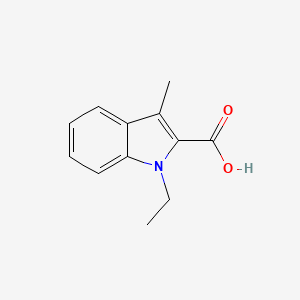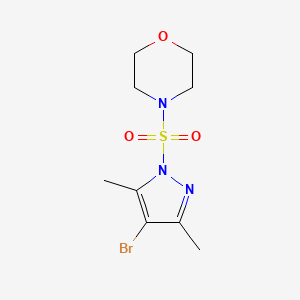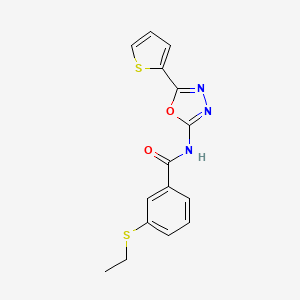
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups, including a triazine ring, a sulfonamide group, and a trifluoromethoxy group. The presence of these groups suggests that this compound could have a variety of chemical properties and potential uses. For example, triazines are often used in herbicides, while sulfonamides are commonly found in antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, for example, would contribute to the compound’s rigidity and potentially its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Photodynamic Therapy Applications
One of the notable applications of derivatives closely related to this chemical compound is in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in PDT. Their remarkable potential as Type II photosensitizers makes them suitable for cancer treatment applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity
Compounds synthesized from N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide or its related derivatives have been explored for their antifungal properties. A study involving the synthesis of novel triazepines, pyrimidines, and azoles demonstrated good antifungal activity, highlighting the potential of these compounds in developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).
Enzyme Inhibition for Disease Treatment
The derivatives incorporating 1,3,5-triazine motifs have shown antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activities. These properties are associated with potential treatments for diseases like Alzheimer's, Parkinson's, and pigmentation disorders, highlighting the therapeutic applications of these compounds (Lolak et al., 2020).
Herbicide Degradation and Environmental Impact
The hydrolysis and degradation mechanism of triasulfuron, a sulfonylurea herbicide closely related to the compound , have been studied to understand its persistence in the environment. This research is crucial for assessing the environmental impact of such chemicals and their degradation products (Braschi et al., 1997).
Corrosion Inhibition
Benzothiazole derivatives related to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide have been synthesized to study their effect on steel corrosion inhibition in acidic solutions. This application is vital for protecting industrial equipment and infrastructure from corrosion damage (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O4S/c1-22(2)12-19-11(20-13(21-12)25-3)8-18-27(23,24)10-7-5-4-6-9(10)26-14(15,16)17/h4-7,18H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDYLTWIGQDCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-hydroxyethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681129.png)


![methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2681133.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2681139.png)
![3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2681140.png)
![6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2681142.png)
![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)


![2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid](/img/no-structure.png)